1-Nitro-3-(1-azidoethyl)benzene
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Overview
Description
1-(1-Azidoethyl)-3-nitrobenzene is an organic compound that features both an azide group and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Azidoethyl)-3-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of ethylbenzene to form 1-ethyl-3-nitrobenzene, followed by the conversion of the ethyl group to an azido group. This conversion can be achieved using reagents such as sodium azide (NaN3) in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of 1-(1-azidoethyl)-3-nitrobenzene typically involves large-scale nitration and azidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Azidoethyl)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Properties
CAS No. |
246240-16-4 |
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Molecular Formula |
C8H8N4O2 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
1-(1-azidoethyl)-3-nitrobenzene |
InChI |
InChI=1S/C8H8N4O2/c1-6(10-11-9)7-3-2-4-8(5-7)12(13)14/h2-6H,1H3 |
InChI Key |
OJMDFRMRSPQROO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])N=[N+]=[N-] |
Origin of Product |
United States |
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